
6-(propylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(propylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by a hexahydronaphthalene core structure with a propylamino group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(propylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Reduction: The naphthalene derivative undergoes reduction to form the hexahydronaphthalene core.
Amination: The hexahydronaphthalene core is then subjected to amination using propylamine under controlled conditions to introduce the propylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-(propylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can further modify the hexahydronaphthalene core.
Substitution: The propylamino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenone derivatives, which can be further utilized in different chemical syntheses.
Applications De Recherche Scientifique
6-(propylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(propylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The propylamino group plays a crucial role in binding to receptors or enzymes, leading to modulation of their activity. The compound may also influence various signaling pathways, resulting in its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(methylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
- 6-(ethylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
- 6-(butylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
Uniqueness
6-(propylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is unique due to its specific propylamino substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
6-(propylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H21NO/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15/h11,14H,2-9H2,1H3 |
Clé InChI |
VUYDYOIDCWUAEU-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1CCC2=C(C1)CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)-](/img/structure/B11895130.png)
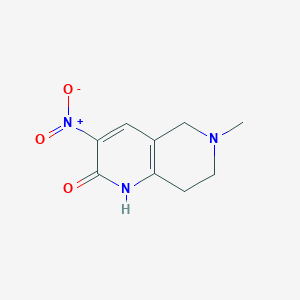

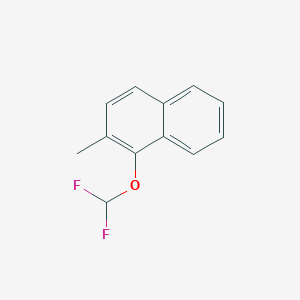
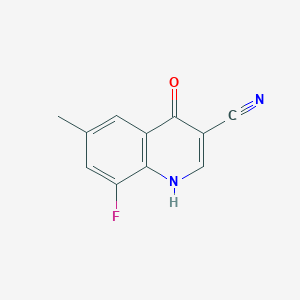

![1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895147.png)
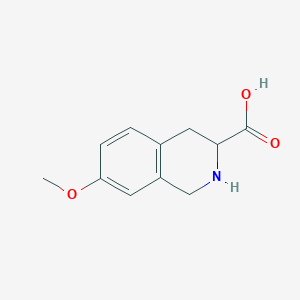

![2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895173.png)

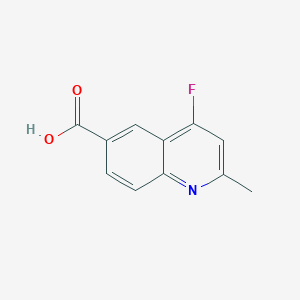

![6'-Ethynyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B11895209.png)
